molecular formula C20H16N4O B5805279 6,8-dimethyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(2-pyridinyl)quinoline

6,8-dimethyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(2-pyridinyl)quinoline

Cat. No. B5805279
M. Wt: 328.4 g/mol
InChI Key: NZFOHRMWBJBCED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-dimethyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(2-pyridinyl)quinoline, also known as DMQX, is a potent antagonist of the ionotropic glutamate receptor. It is commonly used in scientific research to study the effects of glutamate on the central nervous system. In

Mechanism of Action

6,8-dimethyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(2-pyridinyl)quinoline works by blocking the ionotropic glutamate receptor, which is a ligand-gated ion channel that allows the flow of cations such as sodium, potassium, and calcium into the cell. Glutamate is the primary neurotransmitter that activates this receptor, and its activation is essential for normal brain function. 6,8-dimethyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(2-pyridinyl)quinoline binds to the receptor and prevents glutamate from activating it, thereby blocking its effects.
Biochemical and Physiological Effects
6,8-dimethyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(2-pyridinyl)quinoline has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the induction of long-term potentiation, a process that is involved in learning and memory. It has also been shown to protect against glutamate-induced excitotoxicity, a process that is involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 6,8-dimethyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(2-pyridinyl)quinoline has been shown to have anticonvulsant effects and to reduce the severity of seizures.

Advantages and Limitations for Lab Experiments

One advantage of using 6,8-dimethyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(2-pyridinyl)quinoline in lab experiments is its potency and specificity. It is a potent antagonist of the ionotropic glutamate receptor and has been shown to block its effects at low concentrations. Additionally, it is relatively specific for the ionotropic glutamate receptor and does not affect other neurotransmitter systems. However, one limitation of using 6,8-dimethyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(2-pyridinyl)quinoline in lab experiments is its potential toxicity. It has been shown to be toxic to some cell types at high concentrations, and caution should be taken when using it in experiments.

Future Directions

There are several future directions for research involving 6,8-dimethyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(2-pyridinyl)quinoline. One area of research is the development of new and more potent antagonists of the ionotropic glutamate receptor. Another area of research is the study of the effects of 6,8-dimethyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(2-pyridinyl)quinoline on other neurotransmitter systems, such as the GABAergic and dopaminergic systems. Additionally, further research is needed to determine the long-term effects of 6,8-dimethyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(2-pyridinyl)quinoline on the central nervous system and its potential as a therapeutic agent for neurodegenerative diseases.

Synthesis Methods

6,8-dimethyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(2-pyridinyl)quinoline can be synthesized using a multistep process that involves the reaction of 2-aminopyridine with 2-chloro-6,8-dimethyl-4-quinolyl chloride to form the intermediate 2-(2-pyridinyl)quinoline. This intermediate is then reacted with 1H-pyrazole-1-carboxylic acid to form 6,8-dimethyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(2-pyridinyl)quinoline. The final product is purified using column chromatography.

Scientific Research Applications

6,8-dimethyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(2-pyridinyl)quinoline is commonly used in scientific research to study the effects of glutamate on the central nervous system. It is a potent antagonist of the ionotropic glutamate receptor, which is involved in a variety of physiological and pathological processes, including learning and memory, synaptic plasticity, and neurodegenerative diseases. 6,8-dimethyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(2-pyridinyl)quinoline is used to block the ionotropic glutamate receptor and study its effects on these processes.

properties

IUPAC Name

(6,8-dimethyl-2-pyridin-2-ylquinolin-4-yl)-pyrazol-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O/c1-13-10-14(2)19-15(11-13)16(20(25)24-9-5-8-22-24)12-18(23-19)17-6-3-4-7-21-17/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFOHRMWBJBCED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)N4C=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795154
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(6,8-Dimethyl-2-pyridin-2-ylquinolin-4-yl)-pyrazol-1-ylmethanone

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